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molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B055132
M. Wt: 195.64 g/mol
InChI Key: VYAYCHCHFQVJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07749992B2

Procedure details

Add a mixture of crude 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester (141.5 g, ˜0.337 mol) in toluene to potassium t-butoxide (95%, 100 g, 0.847 mol) in anhydrous toluene (4.5 L) at 60° C. over 1 h. After heating of 24 h concentrate the mixture under vacuum. Partition the residue between ethyl acetate (1.5 L) and saturated KH2PO4 (1.5 L). Separate the aqueous layer and extract with ethyl acetate (2×0.5 L). Combine the organics and wash with water (2×0.5 L). Remove solvent under vacuum. Dissolve the residue in acetic acid (250 mL) and dilute with 5N HCl (1 L). After heating at 85° C. for 4 h, cool the mixture to room temperature. Basify (pH=10) with 5N sodium hydroxide (ca. 1.8 L) while cooling in an ice bath. Extract the organics with ethyl acetate (3×0.5 L) and wash with brine (0.75 L). Dry over sodium sulfate, filter and concentrate under vacuum. Pass the beige crude product through a pad of silica (8 cmD×3 cmH), eluting with DCM/hexanes (2/1, ca. 3.5 L). Concentrate the crude product under vacuum to give a yellow solid. Recrystallize from EtOAc/hexanes (1/4) to give the title compound (42.85 g, 65%) as an off white solid: H NMR (CDCl3, 300 MHz) δ 4.20 (m, 2H), 4.85 (t, J=4.2 Hz, 2H), 5.29 (t, J=4.2 Hz, 2H), 6.71 (bs, 1H), 8.79-8.82 (m, 2H), 9.68 (d, J=5.1 Hz, 1H).
Name
2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester
Quantity
141.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
COC(=O)[C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:5]=1[N:11](C(OC(C)(C)C)=O)[CH2:12][CH2:13][CH2:14][C:15]([O:17]C)=O.CC(C)([O-])C.[K+]>C1(C)C=CC=CC=1>[Cl:10][C:7]1[CH:8]=[CH:9][C:4]2[C:15](=[O:17])[CH2:14][CH2:13][CH2:12][NH:11][C:5]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester
Quantity
141.5 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)Cl)N(CCCC(=O)OC)C(=O)OC(C)(C)C)=O
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
4.5 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
TEMPERATURE
Type
TEMPERATURE
Details
After heating of 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the mixture under vacuum
CUSTOM
Type
CUSTOM
Details
Partition the residue between ethyl acetate (1.5 L) and saturated KH2PO4 (1.5 L)
CUSTOM
Type
CUSTOM
Details
Separate the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (2×0.5 L)
WASH
Type
WASH
Details
Combine the organics and wash with water (2×0.5 L)
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in acetic acid (250 mL)
ADDITION
Type
ADDITION
Details
dilute with 5N HCl (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
cool the mixture to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
Basify (pH=10) with 5N sodium hydroxide (ca. 1.8 L) while cooling in an ice bath
EXTRACTION
Type
EXTRACTION
Details
Extract the organics with ethyl acetate (3×0.5 L)
WASH
Type
WASH
Details
wash with brine (0.75 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under vacuum
WASH
Type
WASH
Details
Pass the beige crude product through a pad of silica (8 cmD×3 cmH), eluting with DCM/hexanes (2/1, ca. 3.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the crude product under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallize from EtOAc/hexanes (1/4)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(NCCCC2=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.85 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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